

# Yimitasvir (Emetasvir, DAG-181): A Technical Overview for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Yimitasvir**  
Cat. No.: **B10857898**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Yimitasvir** (also known as Emetasvir and DAG-181), a potent, orally active inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document consolidates key information on its nomenclature, quantitative data from clinical trials, detailed experimental methodologies, and its mechanism of action within the viral replication cycle.

## Synonyms and Alternative Names

**Yimitasvir** is known by several names and identifiers across different stages of its development and in various publications and databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and regulatory submissions.

| Category          | Name/Identifier                           |
|-------------------|-------------------------------------------|
| Generic Name      | Yimitasvir                                |
| Alternative Names | Emetasvir, DAG-181                        |
| Phosphate Salt    | Yimitasvir phosphate, Emetasvir phosphate |
| CAS Number        | 1959593-23-7                              |
| Development Codes | DAG-181, PPI-668                          |

## Quantitative Data

The following tables summarize key quantitative data for **Yimitasvir**, focusing on its pharmacokinetic properties and clinical efficacy.

**Table 2.1: Pharmacokinetic Parameters of Yimitasvir in Healthy Chinese Volunteers**

| Parameter                                                  | 30 mg Single Dose | 100 mg Single Dose | 200 mg Single Dose | 400 mg Single Dose | 100 mg Multiple Dose (7 days) | 200 mg Multiple Dose (7 days) |
|------------------------------------------------------------|-------------------|--------------------|--------------------|--------------------|-------------------------------|-------------------------------|
| T <sub>max</sub> (median, h)                               | 3.5 - 4.0         | 3.5 - 4.0          | 3.5 - 4.0          | 3.5 - 4.0          | -                             | -                             |
| Terminal Half-life (t <sub>1/2</sub> ) (geometric mean, h) | 13.4 - 19.7       | 13.4 - 19.7        | 13.4 - 19.7        | 13.4 - 19.7        | -                             | -                             |
| Accumulation Ratio                                         | -                 | -                  | -                  | -                  | 1.32 - 1.34                   | -                             |
| Time to Steady State                                       | -                 | -                  | -                  | -                  | ~5 days                       | ~5 days                       |
| Plasma Protein Binding                                     | 79.2% - 86.6%     | 79.2% - 86.6%      | 79.2% - 86.6%      | 79.2% - 86.6%      | 79.2% - 86.6%                 | 79.2% - 86.6%                 |

Data from a randomized, double-blind, placebo-controlled, single- and multiple-ascending-dose study in healthy adult Chinese volunteers[1].

**Table 2.2: Clinical Efficacy of Yimitasvir**

| Clinical Trial Phase | Patient Population               | Treatment Regimen                                                           | Primary Endpoint                                                | Result                                                       |
|----------------------|----------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------|
| Phase 2              | Chronic HCV Genotype 1 Infection | Yimitasvir (100 mg or 200 mg) + Sofosbuvir (400 mg) once daily for 12 weeks | Sustained Virologic Response at 12 weeks post-treatment (SVR12) | 100% SVR12 rate in both treatment groups <sup>[2][3]</sup> . |
| Phase 1b             | Chronic HCV Genotype 1 Infection | Yimitasvir monotherapy (30, 100, or 200 mg daily) for 7 days                | Maximal reduction in HCV RNA from baseline                      | 5.17 log <sub>10</sub> IU/ml <sup>[4][5]</sup> .             |

## Experimental Protocols

This section details the methodologies for key experiments relevant to the development and evaluation of **Yimitasvir**.

## In Vitro Antiviral Activity Assessment: HCV Replicon Assay

The in vitro antiviral activity of **Yimitasvir** is determined using a Hepatitis C Virus (HCV) replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) capable of autonomous replication.

**Objective:** To determine the 50% effective concentration (EC50) of **Yimitasvir** required to inhibit HCV replication.

**Methodology:**

- **Cell Culture:** Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418 to maintain the replicon.

- Compound Preparation: **Yimitasvir** is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions of the stock solution are then prepared in the culture medium.
- Assay Procedure:
  - The replicon-containing cells are seeded into 96-well plates and incubated to allow for cell attachment.
  - The culture medium is replaced with the medium containing the serially diluted **Yimitasvir**. A vehicle control (DMSO) is also included.
  - The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
- Quantification of HCV Replication:
  - After incubation, the cells are lysed, and the activity of the reporter gene (luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.
- Data Analysis:
  - The percentage of inhibition of HCV replication is calculated for each concentration of **Yimitasvir** relative to the vehicle control.
  - The EC50 value is determined by plotting the percent inhibition against the logarithm of the **Yimitasvir** concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of **Yimitasvir** to ensure that the observed antiviral effect is not due to cell death.

## Phase 2 Clinical Trial Protocol for **Yimitasvir** in Combination with **Sofosbuvir**

Objective: To evaluate the efficacy and safety of a 12-week treatment regimen of **Yimitasvir** in combination with Sofosbuvir in patients with chronic HCV genotype 1 infection.

#### Study Design:

- A multicenter, randomized, open-label Phase 2 clinical trial.

#### Patient Population:

- Adult patients with chronic HCV genotype 1 infection.
- Exclusion criteria included prior treatment with direct-acting antiviral agents (DAAs) for HCV infection.

#### Treatment Regimens:

- Group 1: **Yimitasvir** (100 mg) administered orally once daily in combination with Sofosbuvir (400 mg) orally once daily for 12 weeks.
- Group 2: **Yimitasvir** (200 mg) administered orally once daily in combination with Sofosbuvir (400 mg) orally once daily for 12 weeks.

#### Endpoints:

- Primary Efficacy Endpoint: Sustained Virologic Response (SVR12), defined as HCV RNA levels below the lower limit of quantification at 12 weeks after the completion of treatment<sup>[2]</sup> [3].
- Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory parameters.

#### Assessments:

- HCV RNA levels are quantified at baseline, during treatment, at the end of treatment, and at 12 weeks post-treatment.
- Safety is monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the study.

## Mechanism of Action and Signaling Pathway

**Yimitasvir** is a direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A)[6][7]. NS5A is a multifunctional phosphoprotein that is essential for HCV RNA replication and the assembly of new virus particles[7]. By binding to NS5A, **Yimitasvir** disrupts its normal function, leading to the inhibition of the viral life cycle. The exact binding site is within Domain I of the NS5A protein. This inhibition is believed to occur through two main mechanisms: the disruption of the HCV replication complex and the impairment of virion assembly.

The following diagram illustrates the proposed mechanism of action of **Yimitasvir** in inhibiting HCV replication.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Yimitasvir** action in inhibiting HCV replication.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, Tolerability and Pharmacokinetics of Yimitasvir Phosphate Capsule, a Novel Oral Hepatitis C Virus NS5A Inhibitor, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Population Pharmacokinetic Analysis of Yimitasvir in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Clinical evaluation of efficacy, tolerability and pharmacokinetics of yimitasvir phosphate in patients infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is Emitasvir Phosphate used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Yimitasvir (Emitasvir, DAG-181): A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10857898#synonyms-and-alternative-names-for-yimitasvir-emitasvir-dag-181>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)